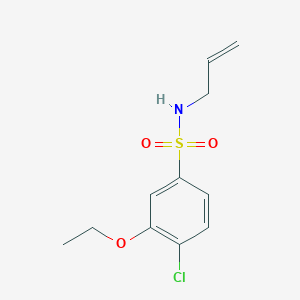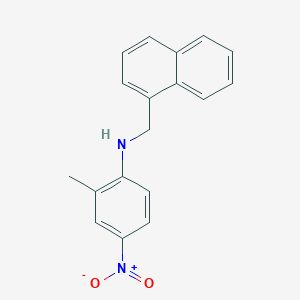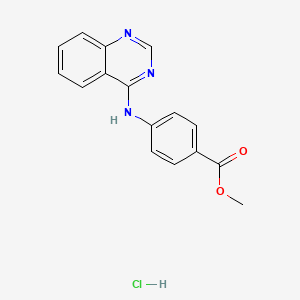
N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea, also known as MBMU, is a chemical compound that has been extensively studied for its potential therapeutic applications. MBMU is a urea derivative that belongs to a class of compounds known as N-arylamides, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea has been shown to inhibit the activity of protein kinase C, which is involved in cell growth and differentiation. N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea has been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea has been shown to have a wide range of biochemical and physiological effects. In cancer research, N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea has been shown to inhibit the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea has been shown to protect against neuronal damage and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea has several advantages for lab experiments, including its low toxicity and high solubility in aqueous solutions. However, N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea has some limitations, including its low stability in acidic environments and its relatively short half-life in vivo.
Zukünftige Richtungen
There are several future directions for N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea research, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action. Additionally, the development of more efficient synthesis methods and the optimization of N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea's pharmacokinetic properties are also areas of interest for future research.
Conclusion:
In conclusion, N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea is a urea derivative that has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea has a wide range of biochemical and physiological effects, and its mechanism of action is thought to involve the inhibition of various enzymes and signaling pathways. While N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea has several advantages for lab experiments, it also has some limitations, and there are several future directions for N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea research.
Synthesemethoden
N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea can be synthesized using a variety of methods, including the reaction of 2-methoxybenzylamine with 4-methylphenyl isocyanate or the reaction of 4-methylphenyl isocyanate with 2-methoxybenzyl alcohol followed by the addition of ammonia. The yield of N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea can be improved by using a solvent such as acetic acid or ethanol.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is a common feature of many diseases, and N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea has been shown to protect against neuronal damage and improve cognitive function.
Eigenschaften
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-7-9-14(10-8-12)18-16(19)17-11-13-5-3-4-6-15(13)20-2/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEWWOBLQRIAGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxybenzyl)-3-(4-methylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4944071.png)


![dimethyl 5-[(1-adamantylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4944085.png)
![2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B4944092.png)
![N-[1-(4-morpholinyl)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B4944098.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B4944101.png)


![1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}-2-ethoxybenzene](/img/structure/B4944127.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(3-methylbenzyl)-3-piperidinol](/img/structure/B4944134.png)


![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4944155.png)